![molecular formula C8H6ClN3O2 B2615080 Methyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1263059-26-2](/img/structure/B2615080.png)
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core structure. It is a white crystalline solid that is insoluble in water but soluble in organic solvents such as chloroform and dimethylformamide
作用机制
Target of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine family have been linked to various biological activities, suggesting that methyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate may interact with similar targets .
Biochemical Pathways
Related compounds in the pyrazolo[1,5-a]pyrimidine family have been associated with various biological activities, suggesting that this compound may influence similar pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Additionally, the formation of dust and aerosols should be avoided, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .
生化分析
Biochemical Properties
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes, including phosphoinositide 3-kinase (PI3K) and cyclin-dependent kinases (CDKs). The interaction with PI3K is crucial as it influences cell proliferation, growth, and survival pathways . Additionally, the compound’s interaction with CDKs suggests its potential role in regulating the cell cycle and apoptosis . These interactions are primarily mediated through binding to the active sites of these enzymes, leading to either inhibition or activation, depending on the specific enzyme and context.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis by modulating the expression of apoptotic proteins such as p53, Bax, and Bcl-2 . This compound also affects cell signaling pathways, including the PI3K/Akt and NF-kB pathways, which are critical for cell survival and inflammation . Furthermore, it influences gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis . These cellular effects highlight the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with key biomolecules. The compound binds to the active sites of enzymes such as PI3K and CDKs, leading to their inhibition . This inhibition results in the disruption of downstream signaling pathways, such as the PI3K/Akt pathway, which is essential for cell growth and survival . Additionally, the compound’s interaction with CDKs affects the cell cycle by preventing the phosphorylation of target proteins required for cell cycle progression . These molecular interactions underscore the compound’s potential as a modulator of critical cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological changes have been observed . These findings indicate a threshold effect, where the compound’s therapeutic benefits are maximized at optimal doses, while higher doses may lead to adverse effects. Careful dosage optimization is therefore crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s (CYPs). These enzymes are responsible for the compound’s biotransformation, leading to the formation of metabolites that may have distinct biological activities . The compound’s metabolism also affects metabolic flux and metabolite levels, influencing cellular energy balance and biosynthetic processes . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, indicating its potential for central nervous system applications . Within cells, it is distributed to various organelles, including the nucleus and mitochondria, where it exerts its biochemical effects . The compound’s localization and accumulation in specific tissues are influenced by its physicochemical properties, such as lipophilicity and solubility .
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is primarily localized in the nucleus and mitochondria, where it interacts with nuclear receptors and mitochondrial enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments . The subcellular localization of the compound is essential for its role in regulating gene expression, cell cycle, and apoptosis.
准备方法
The synthesis of Methyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves chemical synthesis routes. One common method includes the reaction of 5-chloropyrazole with ethyl cyanoacetate under basic conditions, followed by cyclization and esterification to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ester group to an alcohol using sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like Dess–Martin periodinane, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications:
相似化合物的比较
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives. Similar compounds include:
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylate: Differing in the position of the carboxylate group.
Pyrazolo[1,5-a]pyrimidine-based fluorophores: These compounds are used in optical applications due to their tunable photophysical properties.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a selective PI3Kδ inhibitor, which distinguishes it from other similar compounds .
属性
IUPAC Name |
methyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)5-4-7-10-6(9)2-3-12(7)11-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZELJABQLTVHPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C=CC(=NC2=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate](/img/structure/B2614997.png)
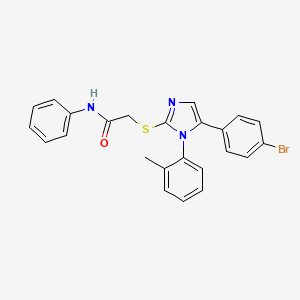
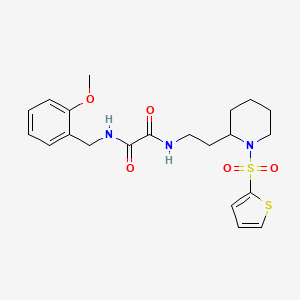
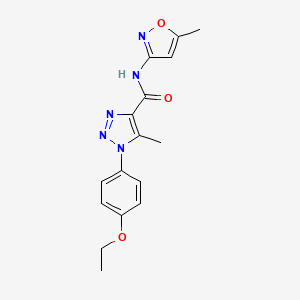
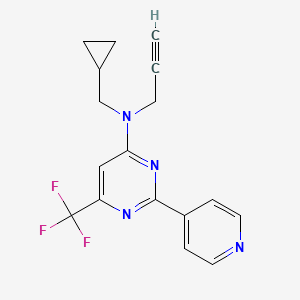
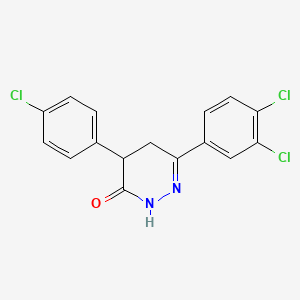

![6-((4-Methylbenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2615009.png)
![6-chloro-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2615010.png)
![2-chloro-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide](/img/structure/B2615012.png)
![3-Amino-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene-5-thiol](/img/structure/B2615014.png)
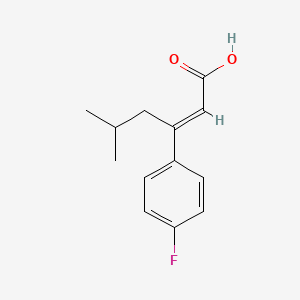
![2-(4-chlorobenzenesulfonyl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}acetamide](/img/structure/B2615017.png)
![N'-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2615019.png)
